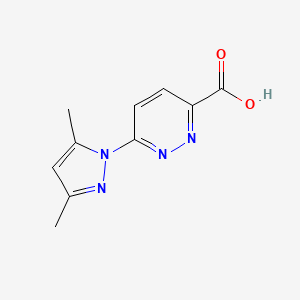

6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid

Übersicht

Beschreibung

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid involves several steps. One common method starts with the reaction of hydrazide A with formic acid, which gives rise to the corresponding carboxylic acid . Another method involves the reaction of hydrazide A with an aqueous solution of sodium nitrite in glacial acetic acid, forming 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-thiol . These reactions are typically carried out under controlled conditions to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid undergoes various chemical reactions, including substitution and addition reactions. For example, the reaction of hydrazide A with aryl isocyanate and aryl isothiocyanates in anhydrous benzene forms derivatives such as 2-{2-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylsulfanyl]acetyl}-N-(3,4-dichlorophenyl)hydrazine-1-carboxamide . Common reagents used in these reactions include formic acid, sodium nitrite, and various isocyanates and isothiocyanates. The major products formed from these reactions are typically derivatives with enhanced biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its derivatives have shown promising results in inhibiting specific enzymes and biological pathways.

1.1 Enzyme Inhibition

Research has demonstrated that derivatives of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid exhibit significant inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. This inhibition can have implications for skin-whitening agents and treatments for hyperpigmentation disorders .

1.2 Antimicrobial Activity

Studies on ruthenium complexes containing this compound have indicated notable antibacterial properties. For instance, complexes formed with this compound demonstrated effective inhibition of biofilm formation by Pseudomonas aeruginosa, a common pathogen associated with chronic infections . The complexes also exhibited low cytotoxicity towards normal cells, suggesting potential for therapeutic applications without significant side effects.

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions.

2.1 Metal Complex Formation

The interaction of this compound with metal centers such as ruthenium has been extensively studied. These complexes are characterized by their ability to bind through nitrogen and oxygen atoms from the carboxylic group and the pyridazine ring . The structural properties of these complexes have been analyzed using X-ray diffraction techniques, revealing their coordination geometries and stability.

2.2 Application in Catalysis

The metal complexes formed with this compound have shown potential as catalysts in various chemical reactions due to their unique electronic properties imparted by the ligand environment. This can enhance reaction rates and selectivity in organic synthesis .

Materials Science

In materials science, the compound's derivatives have been explored for their potential use in developing new materials with desirable properties.

3.1 Organic Electronics

Research indicates that compounds similar to this compound can be utilized in organic electronic devices due to their semiconducting properties. Their planar structure allows for efficient π–π stacking interactions, which are crucial for charge transport in organic semiconductors .

3.2 Photonic Applications

The photophysical properties of the metal complexes derived from this compound suggest their applicability in photonic devices. Studies have reported on their luminescent properties, which could be harnessed for light-emitting diodes or sensors .

Summary of Case Studies

Wirkmechanismus

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes, while its antibacterial activity could result from the disruption of bacterial cell wall synthesis .

Vergleich Mit ähnlichen Verbindungen

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid can be compared with other pyrazolylpyridazine derivatives, such as 3-hydrazinyl-6-(1H-pyrazol-1-yl)pyridazine . While these compounds share a similar core structure, their biological activities and applications can vary significantly. The unique substitution pattern in this compound contributes to its distinct properties and makes it a valuable compound for specific research applications .

Biologische Aktivität

6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data from various studies.

The compound has the molecular formula C10H10N4O2 and a molecular weight of 218.22 g/mol. Its structure includes a pyridazine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Induces apoptosis |

| Hep-2 | 3.25 | Cell cycle arrest at G1 phase |

| A549 | 26.00 | Inhibition of cell proliferation |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle disruption, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

The pyrazole derivatives have also shown promise in anti-inflammatory applications. In vitro studies have demonstrated that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- GABA Receptor Modulation : Some derivatives exhibit allosteric modulation of GABA receptors, contributing to their neuroprotective effects .

- c-Met Inhibition : Certain studies indicate that compounds with similar structures can inhibit c-Met kinase, which is implicated in cancer metastasis .

Study 1: Anticancer Efficacy

A study conducted by Bouabdallah et al. evaluated the cytotoxic effects of several pyrazole derivatives on cancer cell lines. The results showed that this compound had an IC50 value of 12.50 µM against the SF-268 glioma cell line, indicating potent anticancer activity .

Study 2: Anti-inflammatory Effects

In a separate investigation, researchers assessed the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory therapeutic .

Eigenschaften

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-6-5-7(2)14(13-6)9-4-3-8(10(15)16)11-12-9/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMRIAQOBVMMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.